molecular formula C7H11B B1266525 exo-2-Bromonorbornane CAS No. 2534-77-2

exo-2-Bromonorbornane

Cat. No.: B1266525
CAS No.: 2534-77-2
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-UHFFFAOYSA-N
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Description

exo-2-Bromonorbornane is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a cyclohexane ring with a methylene bridge in the 1,4-position. The addition of a bromine atom at the 2-position and the specific stereochemistry (1S-exo) further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-2-Bromonorbornane typically involves the bromination of norbornane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product can be controlled by the reaction conditions and the choice of solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

exo-2-Bromonorbornane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form norbornene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous ethanol for hydroxyl substitution.

    Elimination: Potassium tert-butoxide in tert-butanol for dehydrohalogenation.

    Oxidation: Potassium permanganate in aqueous solution for oxidation to alcohols or ketones.

Major Products

    Substitution: Formation of 2-hydroxybicyclo[2.2.1]heptane.

    Elimination: Formation of norbornene.

    Oxidation: Formation of 2-norbornanone.

Scientific Research Applications

exo-2-Bromonorbornane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and as a model compound for understanding the behavior of bicyclic systems in biological environments.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of exo-2-Bromonorbornane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, typically through an E2 mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon without the bromine substitution.

    Norbornene: The unsaturated derivative formed by elimination of hydrogen bromide.

    2-Methylnorbornane: A methyl-substituted derivative with similar structural features.

Uniqueness

exo-2-Bromonorbornane is unique due to the presence of the bromine atom at the 2-position and its specific stereochemistry

Properties

IUPAC Name

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOAWHKJRWNID-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878960
Record name exo-2-Bromonorbornane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2534-77-2
Record name exo-2-Bromonorbornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2534-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-2-Bromonorbornane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-2-bromonorbornane
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